

# Technical Support Center: Overcoming Low Yield in Recombinant Prosystemin Production

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: *prosystemin*  
CAS No.: 146991-19-7  
Cat. No.: B1175159

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields of recombinant **prosystemin**.

## Troubleshooting Guides

### Issue 1: Low or No Expression of Recombinant Prosystemin

Q1: I am not seeing any expression of my recombinant **prosystemin** on an SDS-PAGE gel. What are the potential causes and solutions?

A1: Low or undetectable expression levels are a common issue. Here are several factors to investigate:

- Codon Usage Bias: The codon usage of the tomato **prosystemin** gene may not be optimal for expression in *E. coli*. This can lead to translational stalling and reduced protein synthesis.

[1]

- Solution: Synthesize a codon-optimized version of the **prosystemin** gene. This involves replacing rare codons in the native sequence with codons that are more frequently used by *E. coli*.[\[1\]](#)
- Toxicity of **Prosystemin**: The expressed **prosystemin** may be toxic to the *E. coli* host cells, leading to poor growth and low protein yield.
  - Solutions:
    - Use a tightly regulated expression system, such as a pET vector with a T7 promoter, to minimize basal expression before induction.
    - Lower the induction temperature to 15-25°C to reduce the rate of protein production and decrease stress on the host cell.[\[2\]](#)
    - Reduce the concentration of the inducer (e.g., IPTG) to decrease the expression level.[\[2\]](#)
- Plasmid Integrity: The expression vector may have mutations or errors in the **prosystemin** gene sequence.
  - Solution: Sequence the entire open reading frame of the **prosystemin** gene in your expression vector to confirm its integrity.
- Inefficient Transcription or Translation: Issues with the promoter, ribosome binding site (RBS), or mRNA secondary structure can hinder expression.
  - Solution: Ensure your vector has a strong promoter (e.g., T7) and a consensus RBS. Codon optimization can also help to reduce stable mRNA secondary structures that may inhibit translation initiation.

## Issue 2: Recombinant Prosystemin is Expressed but Forms Inclusion Bodies

Q2: I can see a strong band for **prosystemin** on my gel, but it's all in the insoluble fraction (inclusion bodies). How can I increase the yield of soluble protein?

A2: **Prosystemin** is an intrinsically disordered protein (IDP), which can make it prone to aggregation and formation of inclusion bodies when overexpressed in *E. coli*.<sup>[3]</sup> Here are strategies to improve solubility:

- Optimize Expression Conditions:
  - Lower Temperature: Induce expression at a lower temperature (e.g., 15-22°C) for a longer period (e.g., 16 hours to overnight).<sup>[3][4]</sup> This slows down protein synthesis, allowing more time for proper folding.
  - Reduce Inducer Concentration: Use a lower concentration of IPTG (e.g., 0.1-0.5 mM) to decrease the rate of expression.
  - Use a Different *E. coli* Strain: Some strains, like Rosetta(DE3) or BL21-CodonPlus, are engineered to supply tRNAs for codons that are rare in *E. coli*, which can improve the expression of eukaryotic proteins.
- Co-expression with Chaperones: Overexpressing molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) can assist in the proper folding of **prosystemin** and prevent aggregation.
- Fusion with a Solubility-Enhancing Tag: Fusing a highly soluble protein, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), to the N-terminus of **prosystemin** can improve its solubility. The tag can later be removed by proteolytic cleavage.
- Inclusion Body Solubilization and Refolding: If the above strategies do not yield sufficient soluble protein, you can purify the **prosystemin** from inclusion bodies and then refold it into its active conformation.

## Frequently Asked Questions (FAQs)

Q3: What is a realistic yield to expect for recombinant **prosystemin**?

A3: The yield of recombinant **prosystemin** can vary depending on the expression system, purification strategy, and optimization methods used. Published studies have reported yields of 4 mg/L of culture for full-length, soluble **prosystemin** after a three-step purification process.<sup>[3]</sup>

For a truncated version of **prosystemin** (ProSys(1-178)), a yield of 1 mg/L has been reported.  
[5]

Q4: How does codon optimization improve **prosystemin** yield?

A4: Codon optimization improves protein yield by increasing the efficiency of translation. By replacing codons that are rarely used by the expression host (*E. coli*) with more common ones, you can prevent ribosome stalling and premature termination of translation.[1] This leads to a higher rate of full-length protein synthesis. While specific data for **prosystemin** is not readily available, studies on other recombinant proteins have shown significant yield increases, for example, a 70% increase in the amount of accumulated calf prochymosin.[6]

Q5: What are the key steps in a purification protocol for recombinant **prosystemin**?

A5: A common strategy for purifying His-tagged recombinant **prosystemin** from the soluble fraction involves:

- Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris, 20 mM imidazole, 50 mM NaCl, 1 mM DTT, pH 8.0) containing protease inhibitors, lysozyme, and DNaseI.[3] Disrupt the cells by sonication.
- Clarification: Centrifuge the lysate at high speed to pellet cell debris and insoluble proteins.
- Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column. Wash the column to remove non-specifically bound proteins and elute the His-tagged **prosystemin** with a high concentration of imidazole.
- Ion-Exchange Chromatography: For higher purity, further purify the eluted protein using an anion-exchange column (e.g., Mono Q), given **prosystemin**'s acidic nature.[3]
- Size-Exclusion Chromatography: As a final polishing step, use a size-exclusion column to separate **prosystemin** from any remaining contaminants and aggregates.[3]

Q6: Are there specific considerations for handling **prosystemin**, given that it is an intrinsically disordered protein (IDP)?

A6: Yes, working with IDPs like **prosystemin** requires special considerations:

- **Protease Sensitivity:** IDPs are often more susceptible to proteolytic degradation. It is crucial to work quickly, at low temperatures, and to use a protease inhibitor cocktail during purification.
- **Aggregation:** IDPs have a higher tendency to aggregate. It is important to work with buffers that maintain protein stability. Additives like L-arginine or glycerol can sometimes help to prevent aggregation during refolding and storage.
- **Purification from Inclusion Bodies:** While challenging, purifying IDPs from inclusion bodies can be advantageous as it protects the protein from proteases and can result in a highly pure starting material. The refolding process, however, needs to be carefully optimized.<sup>[7]</sup>

## Quantitative Data Summary

The following tables summarize quantitative data on recombinant protein yield improvements based on various optimization strategies. While **prosystemin**-specific data is limited, results from other recombinant proteins are included to illustrate the potential impact of these methods.

Table 1: Impact of Codon Optimization on Recombinant Protein Yield

Protein	Expression Host	Optimization Strategy	Yield Improvement	Reference
Human iLRP	E. coli BL21(DE3)	Codon Optimization	From undetectable to 300 mg/L	[8]
Calf Prochymosin	E. coli	Codon Randomization	Up to 70% increase	[6]
Human FVIII HC	Tobacco Chloroplasts	Codon Optimization	6.3 to 8-fold increase	[9]
Polio VP1	Tobacco Chloroplasts	Codon Optimization	91 to 125-fold increase	[9]

Table 2: Reported Yields of Recombinant **Prosystemin**

Prosystemin Variant	Expression System	Purification Steps	Final Yield	Reference
Full-length Prosystemin	E. coli BL21(DE3) with pETM11 vector	3 (Affinity, Ion-Exchange, Size-Exclusion)	4 mg/L	[3]
Truncated Prosystemin (ProSys(1-178))	E. coli BL21(DE3) with pETM11 vector	2 (Affinity, Dialysis)	1 mg/L	[5]

## Experimental Protocols

### Protocol 1: Codon Optimization of the Prosystemin Gene for E. coli Expression

This protocol provides a general workflow for optimizing the codon usage of the tomato **prosystemin** gene for expression in E. coli.

- Obtain the **Prosystemin** Nucleotide Sequence: Retrieve the coding sequence (CDS) for tomato **prosystemin** from a public database such as NCBI (e.g., GenBank accession AAA34184.1).
- Analyze Codon Usage: Use online tools or software to analyze the codon usage of the native **prosystemin** gene and compare it to the codon usage table of E. coli K12. Identify codons that are rare in E. coli.
- Design the Optimized Sequence:
  - Use a gene optimization tool (several are commercially available as free online tools or as part of gene synthesis services).
  - Replace rare codons with those that are highly used in E. coli for the same amino acid, ensuring the amino acid sequence remains unchanged.
  - In addition to codon usage, the optimization algorithm should also aim to:
    - Break up long stretches of AT or GC-rich regions.

- Remove cryptic splice sites and premature polyadenylation signals that could be problematic.
  - Eliminate direct repeats and inverted repeats that might affect plasmid stability.
  - Reduce stable mRNA secondary structures, particularly near the ribosome binding site, to facilitate efficient translation initiation.
- Gene Synthesis: Synthesize the optimized **prosystemin** gene. This is typically done by a commercial gene synthesis provider.
  - Cloning: Clone the synthesized, codon-optimized gene into your chosen E. coli expression vector.
  - Expression and Analysis: Transform the expression vector into a suitable E. coli expression host (e.g., BL21(DE3)) and compare the expression levels of the optimized gene with the native gene under the same conditions.

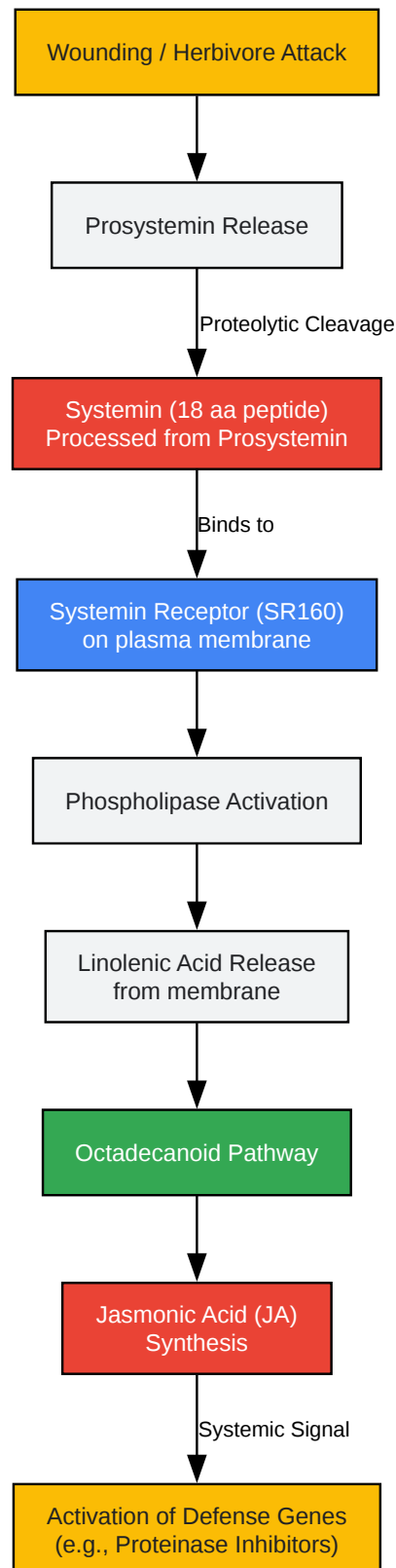
## Protocol 2: Solubilization and Refolding of Prosystemin from Inclusion Bodies

This protocol is a starting point for recovering active **prosystemin** from inclusion bodies, with special considerations for its intrinsically disordered nature.

- Inclusion Body Isolation and Washing:
  - After cell lysis and centrifugation, resuspend the insoluble pellet containing the inclusion bodies in a wash buffer containing a mild detergent (e.g., 1% Triton X-100) and a low concentration of a denaturant (e.g., 1-2 M urea).[10]
  - Sonicate briefly to resuspend the pellet and wash for 30 minutes at 4°C.
  - Centrifuge to pellet the inclusion bodies and discard the supernatant. Repeat the wash step 2-3 times to remove contaminating proteins and cellular debris.[10]
- Solubilization:

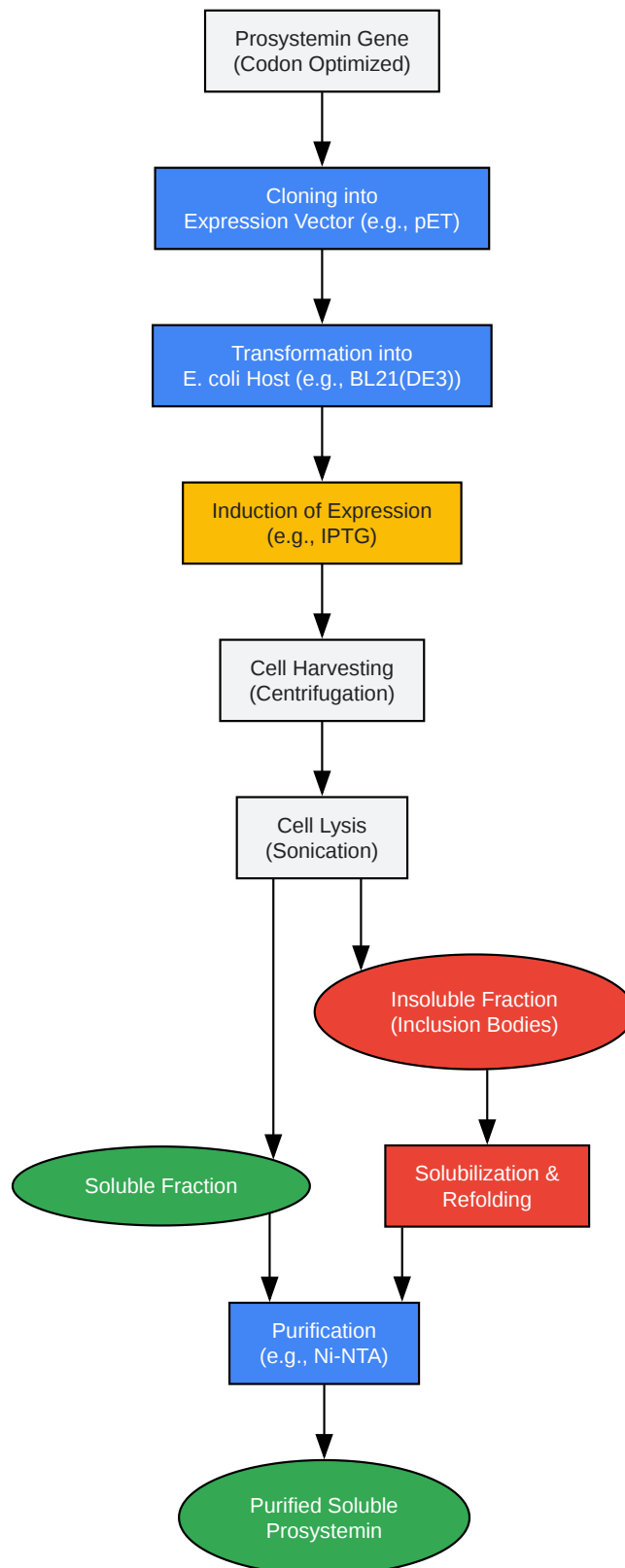
- Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant (e.g., 6 M Guanidine-HCl or 8 M urea) and a reducing agent (e.g., 20-50 mM DTT) to break disulfide bonds.<sup>[10]</sup>
- Incubate with gentle agitation at room temperature for 1-2 hours or until the solution clarifies.
- Centrifuge at high speed to pellet any remaining insoluble material and collect the supernatant containing the solubilized, denatured **prosystemin**.
- Refolding:
  - Rapid Dilution: Rapidly dilute the solubilized **prosystemin** into a large volume of refolding buffer (e.g., 50-100 fold dilution) to a final protein concentration of 0.01-0.1 mg/mL. The refolding buffer should be at a pH that is optimal for the stability of **prosystemin** and may contain additives to prevent aggregation, such as:
    - L-Arginine (0.4-1 M)
    - Glycerol (5-10%)
    - A redox shuffling system (e.g., a mixture of reduced and oxidized glutathione) if disulfide bonds need to be reformed (although **prosystemin** has few cysteines).
  - Dialysis: Alternatively, place the solubilized protein in a dialysis bag and dialyze against a series of buffers with decreasing concentrations of the denaturant. This is a slower method but can be gentler.
  - Incubate the refolding solution at 4°C for 12-48 hours with gentle stirring.
- Purification and Concentration:
  - After refolding, concentrate the protein solution using an appropriate method such as tangential flow filtration or a centrifugal concentrator.
  - Purify the refolded **prosystemin** using the chromatography steps outlined in FAQ Q5 to remove any remaining impurities and misfolded protein.

## Visualizations



[Click to download full resolution via product page](#)

Caption: **Prosystemin/Jasmonic Acid Signaling Pathway.**



[Click to download full resolution via product page](#)

Caption: Recombinant **Prosystemin** Production Workflow.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 5 Key Factors Affecting Recombinant Protein Yield in E. coli [[synapse.patsnap.com](https://synapse.patsnap.com)]
- 2. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
- 3. Prosystemin, a prohormone that modulates plant defense barriers, is an intrinsically disordered protein - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. Strategies to Optimize Protein Expression in E. coli - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. Tomato Prosystemin Is Much More than a Simple Systemin Precursor - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. Frontiers | Not Only Systemin: Prosystemin Harbors Other Active Regions Able to Protect Tomato Plants [[frontiersin.org](https://frontiersin.org)]
- 7. [biossusa.com](https://biossusa.com) [[biossusa.com](https://biossusa.com)]
- 8. Codon optimization significantly enhanced the expression of human 37-kDa iLRP in Escherichia coli - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 9. Codon Optimization to Enhance Expression Yields Insights into Chloroplast Translation - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 10. Inclusion Bodies Purification Protocol - BiologicsCorp [[biologicscorp.com](https://biologicscorp.com)]
- To cite this document: BenchChem. [Technical Support Center: Overcoming Low Yield in Recombinant Prosystemin Production]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1175159/docs#technical-support-center-overcoming-low-yield-in-recombinant-prosystemin-production>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)